Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate
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Overview
Description
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate is an organoboron compound characterized by the presence of a boronate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate typically involves the hydroboration of an appropriate alkene precursor with a boron-containing reagent. One common method is the reaction of 2-(prop-2-en-1-yl)hept-1-ene with borane-dimethyl sulfide complex in an inert solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at low temperatures to prevent oxidation of the boron species.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronate ester to a borane derivative.
Substitution: The boronate ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) is commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Organolithium or Grignard reagents are often employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is a borane derivative.
Substitution: The major products vary depending on the substituent introduced.
Scientific Research Applications
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate involves the interaction of the boronate ester with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The pathways involved include nucleophilic addition and substitution reactions, which facilitate the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate: shares similarities with other boronate esters such as phenylboronic acid and pinacolborane.
Phenylboronic acid: Commonly used in Suzuki coupling reactions.
Pinacolborane: Used in hydroboration reactions.
Uniqueness
This compound is unique due to its specific alkene structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to undergo a variety of transformations makes it a valuable tool in synthetic chemistry.
Properties
CAS No. |
92682-54-7 |
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Molecular Formula |
C12H23BO2 |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
dimethoxy(2-prop-2-enylhept-1-enyl)borane |
InChI |
InChI=1S/C12H23BO2/c1-5-7-8-10-12(9-6-2)11-13(14-3)15-4/h6,11H,2,5,7-10H2,1,3-4H3 |
InChI Key |
RHDSWZKOBAVFHZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C(CCCCC)CC=C)(OC)OC |
Origin of Product |
United States |
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